molecular formula C18H15FN2O3 B2541479 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1323629-86-2

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2541479
CAS RN: 1323629-86-2
M. Wt: 326.327
InChI Key: ZKKKXUVDBYVWCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole, which was created by the cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative with subsequent elimination and hydrolysis steps . Another example includes the synthesis of benzimidazole derivatives through a condensation reaction with isatin derivatives, followed by recrystallization . These methods reflect common strategies in synthesizing complex molecules with isoxazole and carboxamide groups.

Molecular Structure Analysis

The molecular structures of compounds with similar features, such as the N-(4-fluorophenyl) moiety, have been studied using X-ray crystallography, revealing details like temperature-dependent polymorphism and intermolecular interactions within the crystal state . These studies are crucial for understanding the physical properties and potential bioactive conformations of such compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves their functional groups participating in various interactions. For instance, the N-oxide oxygen atom in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide acts as a hydrogen bonding acceptor, which is a strong charge-assisted interaction . These interactions are significant as they can influence the biological activity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecules . The polymorphism observed in compounds like N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide can lead to different physical properties, such as solubility and melting points, which are important for drug formulation .

Scientific Research Applications

Synthesis and Characterization

Research chemicals, including N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, are often synthesized and characterized to explore their potential applications in various scientific fields. For example, McLaughlin et al. (2016) reported on the synthesis and analytical characterization of a related compound, demonstrating the importance of accurate identification and the potential for mislabeling of research chemicals (McLaughlin et al., 2016).

Biological Activities and Applications

  • Antiprotozoal Activities : Patrick et al. (2007) synthesized dicationic 3,5-diphenylisoxazoles and evaluated their in vitro antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the potential of these compounds in developing treatments for protozoal infections (Patrick et al., 2007).

  • Bio-imaging Applications : Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for the detection of Cd2+ and CN− ions, illustrating the application of furan-conjugated compounds in bio-imaging and environmental monitoring (Ravichandiran et al., 2020).

  • Drug Development : Research into the metabolism and pharmacokinetics of compounds with similar structural motifs can inform the development of new therapeutics. For instance, studies on the metabolism and disposition of specific inhibitors or receptor antagonists provide insights into their potential as drug candidates (Renzulli et al., 2011).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-13-5-3-12(4-6-13)18(7-8-18)11-20-17(22)14-10-16(24-21-14)15-2-1-9-23-15/h1-6,9-10H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKKXUVDBYVWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

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